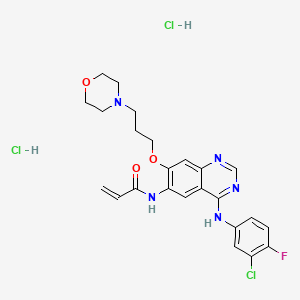

Dihydrochlorure de canertinib

Vue d'ensemble

Description

Canertinib dihydrochloride is an experimental drug candidate primarily investigated for its potential in cancer treatment. It is an irreversible tyrosine kinase inhibitor that targets multiple members of the epidermal growth factor receptor (EGFR) family, including EGFR, HER-2, and ErbB-4 . This compound has shown promise in preclinical studies for its ability to inhibit tumor growth and proliferation.

Applications De Recherche Scientifique

Canertinib dihydrochloride has been extensively studied for its applications in various scientific fields:

Chemistry: Used as a model compound for studying the mechanisms of tyrosine kinase inhibition and the development of new inhibitors.

Biology: Investigated for its effects on cellular signaling pathways, particularly those involving the EGFR family.

Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress EGFR, HER-2, and ErbB-4.

Mécanisme D'action

Target of Action

Canertinib dihydrochloride is a pan-erbB tyrosine kinase inhibitor . Its primary targets are EGFR (Epidermal Growth Factor Receptor), HER-2 (Human Epidermal growth factor Receptor 2), and ErbB-4 . These receptors play crucial roles in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

Canertinib dihydrochloride interacts with its targets by binding to the ATP-binding site of the tyrosine kinase domain, thereby inhibiting the phosphorylation and activation of the receptors . This inhibition effectively blocks the downstream signaling pathways, leading to the suppression of tumor cell growth and proliferation .

Biochemical Pathways

The primary biochemical pathways affected by Canertinib dihydrochloride are the MAPK and AKT pathways . These pathways are involved in cell proliferation, survival, and metabolism. By inhibiting the phosphorylation of both MAPK and AKT, Canertinib dihydrochloride disrupts these pathways, leading to the suppression of tumor growth .

Pharmacokinetics

It is known that canertinib dihydrochloride can significantly affect tumor metabolism .

Result of Action

The result of Canertinib dihydrochloride’s action is the significant reduction in tumor metabolism, proliferation, and hypoxia . It has been shown to be effective against esophageal squamous cell carcinoma in vitro and in vivo .

Action Environment

The action of Canertinib dihydrochloride can be influenced by various environmental factors. For instance, it has been reported as a substrate for the transporter protein OATP1B3 . Interaction of Canertinib dihydrochloride with OATP1B3 may alter its hepatic disposition and can lead to transporter mediated drug-drug interactions .

Analyse Biochimique

Biochemical Properties

Canertinib dihydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of tyrosine kinases . It interacts with enzymes such as EGFR, HER-2, and ErbB-4, and these interactions are characterized by the inhibition of these enzymes .

Cellular Effects

Canertinib dihydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it effectively inhibits the growth of esophageal squamous cell carcinoma which co-expresses both EGFR and HER2 .

Molecular Mechanism

The mechanism of action of Canertinib dihydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It works by irreversibly inhibiting the tyrosine-kinase activity of EGFR, HER-2, and ErbB-4 .

Transport and Distribution

Canertinib dihydrochloride is transported and distributed within cells and tissues. It has been reported as a substrate for the transporter protein OATP1B3 . Interaction of Canertinib dihydrochloride with OATP1B3 may alter its hepatic disposition and can lead to transporter mediated drug-drug interactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Canertinib dihydrochloride involves multiple steps, starting with the preparation of the core quinazoline structure. The key steps include:

Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of condensation reactions involving appropriate aniline derivatives and carbonyl compounds.

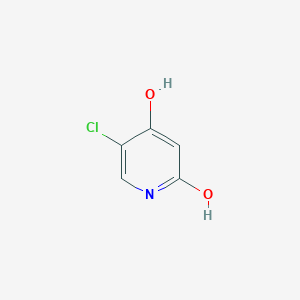

Introduction of Substituents: The core structure is then functionalized with various substituents, including a chloro-fluoro aniline group and a morpholinyl propoxy group.

Final Coupling and Purification: The final product is obtained through coupling reactions, followed by purification processes such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: Industrial production of Canertinib dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the implementation of stringent quality control measures to ensure consistency and safety of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Canertinib dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dimethyl sulfoxide, methanol, ethanol.

Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions include various derivatives of Canertinib dihydrochloride with modified functional groups, which can be further investigated for their biological activity and therapeutic potential.

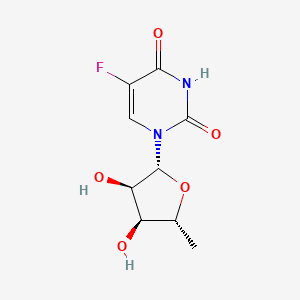

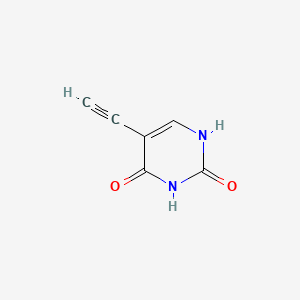

Comparaison Avec Des Composés Similaires

Erlotinib: Another tyrosine kinase inhibitor targeting EGFR, used in the treatment of non-small cell lung cancer.

Lapatinib: A dual inhibitor of EGFR and HER-2, used in combination with other therapies for breast cancer treatment.

Gefitinib: An EGFR inhibitor used for the treatment of non-small cell lung cancer.

Uniqueness of Canertinib Dihydrochloride: Canertinib dihydrochloride is unique in its ability to irreversibly inhibit multiple members of the EGFR family, providing a broader spectrum of activity compared to other inhibitors. This characteristic makes it a promising candidate for treating cancers that involve multiple EGFR family members .

Propriétés

Numéro CAS |

289499-45-2 |

|---|---|

Formule moléculaire |

C24H26Cl2FN5O3 |

Poids moléculaire |

522.4 g/mol |

Nom IUPAC |

N-[4-(3-chloro-4-fluoroanilino)-7-(3-morpholin-4-ylpropoxy)quinazolin-6-yl]prop-2-enamide;hydrochloride |

InChI |

InChI=1S/C24H25ClFN5O3.ClH/c1-2-23(32)30-21-13-17-20(14-22(21)34-9-3-6-31-7-10-33-11-8-31)27-15-28-24(17)29-16-4-5-19(26)18(25)12-16;/h2,4-5,12-15H,1,3,6-11H2,(H,30,32)(H,27,28,29);1H |

Clé InChI |

ZTYBUPHIPYUTLE-UHFFFAOYSA-N |

SMILES |

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl.Cl |

SMILES canonique |

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl |

Apparence |

Solid powder |

Key on ui other cas no. |

289499-45-2 |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>5 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CI1033; CI1033; CI-1033; PD183805; PD183805; PD183805; Canertinib HCl; Canertinib dihydrochloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

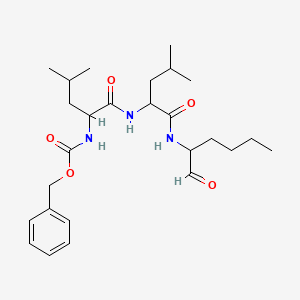

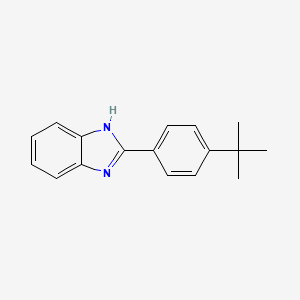

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate](/img/structure/B1684389.png)

![(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid](/img/structure/B1684394.png)

![2,3-Dimethyl-6-phenyl-12h-[1,3]dioxolo[4,5-h]imidazo[1,2-c][2,3]benzodiazepine](/img/structure/B1684396.png)

![ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate](/img/structure/B1684403.png)

![Acetamide, 2-[2-[(1R,2R)-2-(dimethylamino)-1-[5-(1,1-dimethylethyl)-2-methoxyphenyl]-1-hydroxypropyl]phenoxy]-, rel-](/img/structure/B1684407.png)